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Compound of Interest

Compound Name: 2-Ethoxy-5-iodonicotinic acid

Cat. No.: B1344298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Ethoxy-5-iodonicotinic acid. Due to the limited availability of public experimental spectral

data for this specific compound, this document outlines the standard methodologies for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data and presents predicted spectral characteristics based on its chemical structure.

Compound Overview
Compound Name: 2-Ethoxy-5-iodonicotinic acid Molecular Formula: C₈H₈INO₃ Molecular

Weight: 293.06 g/mol Chemical Structure:

Predicted Spectroscopic Data
While experimental data is not readily available, the following tables summarize the predicted

spectroscopic features for 2-Ethoxy-5-iodonicotinic acid based on its structure.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~13.0 - 11.0 Singlet (broad) 1H -COOH

~8.5 Singlet 1H Ar-H (H6)

~8.2 Singlet 1H Ar-H (H4)

~4.4 Quartet 2H -OCH₂CH₃

~1.4 Triplet 3H -OCH₂CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~165 C=O (Carboxylic Acid)

~160 C2 (C-OEt)

~155 C6

~145 C4

~120 C3 (C-COOH)

~85 C5 (C-I)

~65 -OCH₂CH₃

~14 -OCH₂CH₃

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Bond Functional Group

3300-2500 O-H stretch Carboxylic Acid

~1700 C=O stretch Carboxylic Acid

~1600, ~1480 C=C stretch Aromatic Ring

~1250 C-O stretch Ether

~1100 C-O stretch Carboxylic Acid

~600 C-I stretch Aryl Iodide

Table 4: Predicted Mass Spectrometry Data
m/z Ion

293.96 [M+H]⁺

315.94 [M+Na]⁺

292.95 [M-H]⁻

Experimental Protocols
The following sections detail the standard operating procedures for acquiring NMR, IR, and MS

spectra for a compound such as 2-Ethoxy-5-iodonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Ethoxy-5-iodonicotinic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in

a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.
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Data Acquisition:

Instrument: 400 or 500 MHz NMR Spectrometer.

¹H NMR: A standard pulse program is used. Key parameters include a spectral width of

approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-

220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more)

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data, known as the Free Induction Decay (FID), is processed using

specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 2-Ethoxy-5-iodonicotinic acid, the Attenuated

Total Reflectance (ATR) technique is commonly used.

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

A background spectrum of the empty ATR crystal is first collected.

The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of

4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum. The software is used to identify and
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label the major absorption peaks.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

The solution may need to be further diluted depending on the sensitivity of the instrument.

Data Acquisition:

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is

typically used for this type of molecule.

Ionization: ESI is a soft ionization technique suitable for polar molecules, which will likely

produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule

[M-H]⁻ in negative ion mode.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

High-Resolution Mass Spectrometry (HRMS): Can be used to determine the exact mass and

elemental composition of the molecule, providing a high degree of confidence in its

identification.

Data Processing: The resulting mass spectrum is a plot of relative intensity versus m/z. Data

processing involves identifying the molecular ion peak and analyzing any fragmentation

patterns to deduce the structure of the molecule.

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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